N-(1-Phenylethyl)-2-{4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]-1H-imidazol-1-YL}acetamide
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Overview
Description
N-(1-Phenylethyl)-2-{4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]-1H-imidazol-1-YL}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylethyl)-2-{4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]-1H-imidazol-1-YL}acetamide typically involves multi-step reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylethyl)-2-{4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]-1H-imidazol-1-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(1-Phenylethyl)-2-{4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]-1H-imidazol-1-YL}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(1-Phenylethyl)-2-{4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]-1H-imidazol-1-YL}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-[(1S)-2-amino-1-phenylethyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide
- **N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-3-(5-{[4-(2-pyridinyl)benzyl]amino}-1H-benzimidazol-2-yl)-1H-indazole-5-carboxamide
Uniqueness
N-(1-Phenylethyl)-2-{4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]-1H-imidazol-1-YL}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N6O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(1-phenylethyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C20H18N6O2/c1-14(15-5-3-2-4-6-15)23-18(27)12-26-11-17(22-13-26)19-24-20(28-25-19)16-7-9-21-10-8-16/h2-11,13-14H,12H2,1H3,(H,23,27) |
InChI Key |
SWEOSRSMHNLAIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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